Imidazo[1,2-b]pyridazine derivative 7
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Overview
Description
Imidazo[1,2-b]pyridazine derivative 7 is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and promising biological activities. This compound belongs to the broader family of imidazopyridines, which are known for their versatile applications in various fields, including medicinal chemistry, material science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the condensation of an aryl aldehyde with 2-aminopyridine or 2-aminopyrazine, followed by cycloaddition reactions. One efficient method reported involves iodine-catalyzed one-pot three-component condensations . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium phosphate (Na2HPO4) and barium hydroxide (Ba(OH)2) .
Industrial Production Methods: Industrial production of imidazo[1,2-b]pyridazine derivatives may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions: Common reagents used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon (Pd/C), and bases like potassium carbonate (K2CO3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine derivative 7 involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as TAK1 and cytokines like IL-17A, inhibiting their activity and thereby modulating cellular processes
Pathways Involved: By inhibiting TAK1, this compound can disrupt signaling pathways involved in cell growth, differentiation, and apoptosis. .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine derivative 7 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds in the imidazopyridine family include imidazo[1,2-a]pyridines, imidazo[1,5-a]pyridines, and imidazo[4,5-c]pyridines.
Uniqueness: this compound stands out due to its potent inhibitory activity against TAK1 and IL-17A, making it a promising candidate for therapeutic applications in cancer and autoimmune diseases.
Properties
Molecular Formula |
C24H22F2N6O3S |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
N-[6-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C24H22F2N6O3S/c1-36(34,35)30-17-7-4-15(5-8-17)24(33)28-23-14-27-21-10-11-22(29-32(21)23)31-12-2-3-20(31)18-13-16(25)6-9-19(18)26/h4-11,13-14,20,30H,2-3,12H2,1H3,(H,28,33)/t20-/m1/s1 |
InChI Key |
CDMQMPKUGUVGIR-HXUWFJFHSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=C3N2N=C(C=C3)N4CCC[C@@H]4C5=C(C=CC(=C5)F)F |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=C3N2N=C(C=C3)N4CCCC4C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
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